N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Description
N'-[4-(Dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic organic compound featuring a spirocyclic 1,4-dioxaspiro[4.5]decane core, an ethanediamide (oxamide) linker, and a 4-(dimethylamino)phenyl substituent.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-22(2)15-8-6-14(7-9-15)21-18(24)17(23)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,16H,3-5,10-13H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQVUDVFMBLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps. The initial step often includes the preparation of the {1,4-dioxaspiro[4.5]decan-2-yl}methyl intermediate, which is then reacted with 4-(dimethylamino)phenyl derivatives under controlled conditions. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N’-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Moieties
The 1,4-dioxaspiro[4.5]decane core is a common feature in several compounds, but variations in substituents and functional groups lead to distinct properties:
Key Observations :
- Spiro Ring Size: The 4.5 spiro system (vs.
- Substituent Effects: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ), affecting electronic properties and solubility.
- Linker Diversity : Ethanediamide (target) vs. acetamide () or urea () alters hydrogen-bonding capacity and metabolic stability.
Pharmacological and Physicochemical Properties
- Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to nitro () or chlorophenoxy () analogues.
- Bioactivity : The pyrazolopyrimidine derivative in demonstrates mTORC1 inhibition, suggesting the spirocyclic core may serve as a scaffold for kinase-targeted therapies.
Biological Activity
N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of significant interest due to its potential biological activity. This article delves into its synthesis, mechanisms of action, and biological implications based on available research findings.
1. Chemical Structure and Synthesis
Chemical Structure : The compound features a spirocyclic structure that includes a dioxaspirodecane moiety, which is crucial for its biological interactions.
Synthesis : The synthesis typically involves multiple steps:
- Formation of the Spirocyclic Intermediate : This is achieved through the reaction of appropriate diols with formaldehyde under acidic conditions.
- Final Product Formation : The spirocyclic intermediate is then reacted with 4-(dimethylamino)phenyl derivatives to yield the final product under controlled conditions, optimizing temperature and solvent choice for high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It can also bind to receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis .
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit anticancer properties. For instance:
- In Vitro Studies : Research has indicated that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | MCF-7 (Breast Cancer) | 10 | Caspase Activation |
| Similar Compound B | HeLa (Cervical Cancer) | 15 | Bcl-2 Modulation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Testing : Preliminary tests against various bacterial strains have shown promising results, indicating a possible mechanism involving disruption of bacterial cell membranes.
4. Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
- Acute Toxicity Studies : Initial assessments indicate low toxicity in animal models, with no significant adverse effects observed at therapeutic doses.
| Parameter | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| Mutagenicity | Negative in Ames Test |
5. Conclusion
This compound presents a promising avenue for further research due to its unique structure and potential biological activities, particularly in cancer therapy and antimicrobial applications. Continued exploration into its mechanisms of action and safety profile will be essential for advancing its therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide?
- Methodological Answer : The synthesis involves three critical steps:
- Spiro-ring formation : Acid-catalyzed cyclization of diols with ketones to generate the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, followed by protection/deprotection strategies to ensure regioselectivity .
- Dimethylamination : Palladium-catalyzed C–H activation using Pd(PPh₃)₄/NaOtBu in DMF under N₂ atmosphere at 80–100°C for 2–4 hours .
- Amide coupling : Use of EDC/HOBt in anhydrous DCM for reaction between activated carboxylic acids and amine intermediates, monitored via TLC .
Purification employs silica gel chromatography (hexane:EtOAc gradients) and recrystallization from ethanol/water .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Methodological Answer : A multi-technique approach ensures accuracy:
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound?
- Methodological Answer : Integrated computational-experimental workflows include:
- Reaction path prediction : Quantum chemical calculations (DFT/B3LYP) model transition states to identify energetically favorable pathways .
- Solvent optimization : COSMO-RS simulations predict solvent polarity effects on reaction yields .
- Machine learning : Neural networks trained on Pd-catalyzed reactions recommend optimal catalyst loading (2–5 mol%) and temperature ranges .
Discrepancies >10% between theoretical and experimental yields warrant re-evaluation of steric effects .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Systematic strategies include:
- Pharmacokinetic profiling : LC-MS quantification of plasma concentrations at 0.5–24h intervals to assess bioavailability .
- Metabolite identification : HRMS/MS fragmentation matches synthetic standards to rule out off-target effects .
- 3D tumor spheroids : Mimic in vivo tumor microenvironments to validate cytotoxicity mechanisms .
Dose adjustments using allometric scaling align in vitro IC₅₀ (µM range) with achievable in vivo plasma Cmax.
Q. What approaches address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-spectral validation : Cross-reference NMR, IR, and X-ray crystallography data to confirm spiro-ring conformation .
- DFT simulations : Predict ¹³C NMR shifts within ±0.5 ppm accuracy to resolve tautomeric ambiguities .
- Isotopic labeling : ²H/¹³C-labeled analogs trace metabolic degradation pathways affecting spectral interpretations .
Q. How to design stability studies under varying experimental conditions?
- Methodological Answer : Accelerated stability protocols include:
- Thermal stress : Incubate at 40–60°C for 4 weeks, monitoring degradation via HPLC (retention time shifts >5% indicate instability) .
- Photolytic testing : Expose to UV light (λ = 254 nm) for 48h; >90% recovery after dark storage confirms photostability .
- pH-dependent hydrolysis : Assess aqueous stability at pH 2–9; amide bond cleavage dominates below pH 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
